molecular formula C10H12FN B3290632 7-Fluoro-3,3-dimethylindoline CAS No. 866208-25-5

7-Fluoro-3,3-dimethylindoline

Cat. No. B3290632
M. Wt: 165.21 g/mol
InChI Key: OVIBARJZPQQAGJ-UHFFFAOYSA-N
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Description

7-Fluoro-3,3-dimethylindoline is a chemical compound with the molecular formula C10H12FN . It belongs to the class of indoline derivatives and features a fluorine atom substitution at the 7th position and two methyl groups at the 3rd position of the indoline ring .

Scientific Research Applications

  • Fluorine in Quinazolinone Compounds :

    • A study investigated the interaction of 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one with lysozyme, highlighting the importance of fluorine in these compounds. The interaction was examined using spectrophotometric studies, circular dichroism, NMR, and molecular docking. This research has implications for understanding how fluorine-substituted compounds interact with proteins, which is crucial in drug design and biochemical applications (Hemalatha et al., 2016).
  • Synthesis of Fluoro-Substituted Indoles :

    • The synthesis of 3-fluoro-2-hetarylindoles and 3,3-difluoro-2-hetarylindolines was described in a study that involved the formation of 3,3-difluoroindolium ions. This research is significant for the development of new fluorinated indole compounds, which could have applications in materials science and pharmaceuticals (Fong et al., 2015).
  • Photo-driven Near-IR Fluorescence Switch :

    • Research focused on the synthesis of a squarine-spiropyran dyad, incorporating 3,3-dimethylindoline units, for developing near-infrared fluorescence switch molecules. These molecules have potential applications in optical data storage and imaging technologies (Doddi et al., 2015).
  • Physical and Photophysical Characterization of BODIPY Phosphatidylcholine :

    • A study investigated the properties of a BODIPY fluorophore, which includes 7-fluoro-3,3-dimethylindoline as part of its structure. This research is important in cell biology, particularly in understanding the behavior of lipids in cellular membranes (Dahim et al., 2002).
  • Fluorescent Probe for Hypochlorite Ion Recognition :

    • Another study synthesized a fluorescent probe based on 7-((Hydroxyimino)methyl)-1,10-phenanthroline-4-carbaldehyde oxime, starting from 4,7-dimethyl-1,10-phenanthroline, for detecting hypochlorite ion in aqueous solutions. This research contributes to the development of sensitive detection methods for specific ions in environmental and biological systems (Algi, 2016).
  • Antimycobacterial Activities of Novel Fluoroquinolones :

    • A study synthesized and evaluated the antimycobacterial activities of novel fluoroquinolones, which involved derivatives of 7-fluoro-quinolin-4-yl compounds. These findings are significant in the development of new drugs for treating tuberculosis (Senthilkumar et al., 2009).

Future Directions

: Sigma-Aldrich: 5-Fluoro-3,3-dimethylindoline

properties

IUPAC Name

7-fluoro-3,3-dimethyl-1,2-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-10(2)6-12-9-7(10)4-3-5-8(9)11/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIBARJZPQQAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261023
Record name 7-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3,3-dimethylindoline

CAS RN

866208-25-5
Record name 7-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866208-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7-fluoro-3,3-dimethyloxindole (EXAMPLE 99, step 5, 2.24 g 12.5 mmol) in toluene (15 mL) under nitrogen was heated at 80° C. Vitride (65 wt % in toluene, 6 mL, 19.3 mmol) was added dropwise via an addition funnel. The resulting solution was stirred at 80° C. for an additional 1.5 hours, then cooled in an ice bath. Aqueous sodium hydroxide solution (1N, 15 mL) was added slowly to quench the reaction. Water (15 mL) was added and the reaction mixture was extracted with ethyl acetate (20 mL). The organic layer was washed with brine, dried (anhydrous sodium sulfate), filtered through a pad of silica gel, and concentrated under reduced pressure to yield 1.68 g (82%) of 7-fluoro-3,3-dimethylindoline as a colorless oil. MS (ES) m/z 166.1 ([M+H]+); HRMS: calcd for C10H12FN+H+, 166.1032; found (ESI, [M+H]+), 166.1040.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AT Vu, ST Cohn, P Zhang, CY Kim… - Journal of medicinal …, 2010 - ACS Publications
Efforts to identify new selective and potent norepinephrine reuptake inhibitors (NRIs) for multiple indications by structural modification of the previous 3-(arylamino)-3-phenylpropan-2-…
Number of citations: 24 pubs.acs.org

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